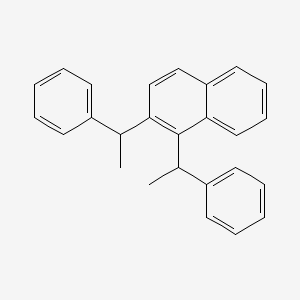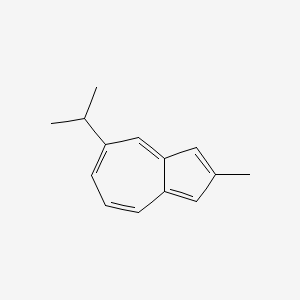
Azulene, 2-methyl-5-(1-methylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azulene, 2-methyl-5-(1-methylethyl)-, is an aromatic hydrocarbon known for its distinctive blue color. It is an isomer of naphthalene and features a unique structure composed of fused five- and seven-membered rings. This compound is part of the azulene family, which has been studied for its interesting chemical and physical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of azulene derivatives, including 2-methyl-5-(1-methylethyl)-azulene, often involves the functionalization of the azulene core. One common method is the direct C-H activation of azulene with aryl iodides using catalysts such as palladium or copper . Another approach involves the hydrolysis of 2-methoxyazulene to obtain 2-hydroxyazulene, which can then be further modified .
Industrial Production Methods
Industrial production methods for azulene derivatives typically involve large-scale organic synthesis techniques. These methods may include the use of continuous flow reactors to optimize reaction conditions and improve yield. The specific details of industrial production methods for 2-methyl-5-(1-methylethyl)-azulene are not widely documented, but they likely follow similar principles to those used for other azulene derivatives .
Análisis De Reacciones Químicas
Types of Reactions
Azulene, 2-methyl-5-(1-methylethyl)-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can yield hydrogenated azulene derivatives.
Substitution: Electrophilic substitution reactions are common, particularly at the electron-rich five-membered ring.
Common Reagents and Conditions
Common reagents used in the reactions of azulene derivatives include:
Oxidizing agents: Such as potassium permanganate and chromium trioxide.
Reducing agents: Such as lithium aluminum hydride and sodium borohydride.
Catalysts: Palladium and copper catalysts are often used in C-H activation and cross-coupling reactions.
Major Products
The major products formed from these reactions include various substituted azulenes, quinones, and hydrogenated derivatives. These products can have different physical and chemical properties depending on the nature of the substituents .
Aplicaciones Científicas De Investigación
Azulene, 2-methyl-5-(1-methylethyl)-, has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of skin disorders and as an anti-inflammatory agent
Mecanismo De Acción
The mechanism of action of azulene, 2-methyl-5-(1-methylethyl)-, involves its interaction with various molecular targets and pathways. One key mechanism is the inhibition of the enzyme cyclooxygenase-2 (COX-2), which plays a role in the biosynthesis of prostaglandins, mediators of inflammation . Additionally, azulene derivatives can regulate the secretion of cytokines, proteins involved in immune signaling .
Comparación Con Compuestos Similares
Similar Compounds
Vetivazulene: 4,8-dimethyl-2-isopropylazulene, found in vetiver oil.
Guaiazulene: 1,4-dimethyl-7-isopropylazulene, found in chamomile oil.
Chamazulene: Another azulene derivative with anti-inflammatory properties.
Uniqueness
Azulene, 2-methyl-5-(1-methylethyl)-, is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl and isopropyl groups can affect the compound’s electronic properties and interactions with biological targets, making it distinct from other azulene derivatives .
Propiedades
Número CAS |
114622-44-5 |
|---|---|
Fórmula molecular |
C14H16 |
Peso molecular |
184.28 g/mol |
Nombre IUPAC |
2-methyl-5-propan-2-ylazulene |
InChI |
InChI=1S/C14H16/c1-10(2)12-5-4-6-13-7-11(3)8-14(13)9-12/h4-10H,1-3H3 |
Clave InChI |
NCYASJPJXZZJDE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=CC(=CC=CC2=C1)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


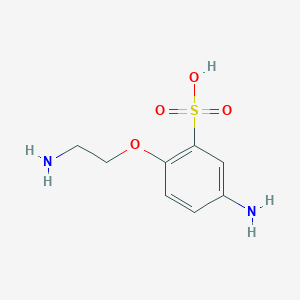
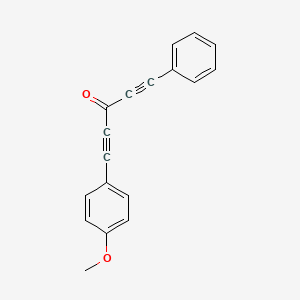
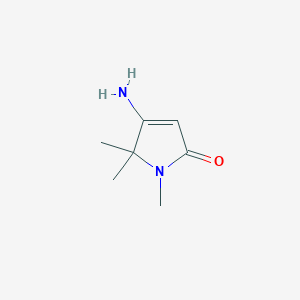
![1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(methylthio)phenylmethylene]-](/img/structure/B14313318.png)
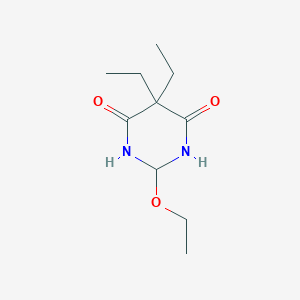
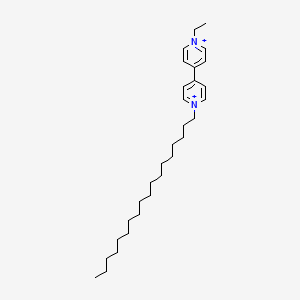


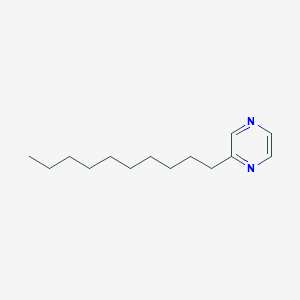
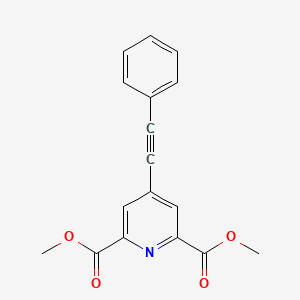

![1-[(But-2-en-1-yl)oxy]cyclohex-1-ene](/img/structure/B14313347.png)
